molecular formula C19H28N4O2S B2545731 4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione CAS No. 901721-18-4

4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No. B2545731
CAS RN: 901721-18-4
M. Wt: 376.52
InChI Key: BOMFJAWKTDDTOP-UHFFFAOYSA-N
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Description

4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use as a tool compound in various biochemical and physiological studies.

Scientific Research Applications

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes provides a method for creating various compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These syntheses offer pathways to generate structurally complex and functionalized molecules that could have implications in medicinal chemistry and material science (Bacchi et al., 2005).

Antipsychotic and Anticonvulsant Agents

The development of substituted benzoxazepinylquinazolinones showcases their potential as potent antipsychotic and anticonvulsant agents. These compounds are synthesized from 3-amino-[2’-substitutedaryl-2’,3’-dihydro-1’,5’-benzoxazepin-4’-yl]-2-methyl-quinazolin-4(3H)-ones, demonstrating the utility of quinazoline derivatives in the discovery of new therapeutic agents (Bajaj et al., 2003).

Antimicrobial and Antitubercular Activities

The synthesis of new pyrimidine-azitidinone analogues and their evaluation for antioxidant, in vitro antimicrobial, and antitubercular activities highlight the pharmaceutical applications of quinazoline derivatives. These studies provide a foundation for the development of novel antibacterial and antituberculosis compounds, contributing to the ongoing search for effective treatments against resistant strains of bacteria and tuberculosis (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

4-[3-(azepan-1-yl)propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-24-16-12-14-15(13-17(16)25-2)21-19(26)22-18(14)20-8-7-11-23-9-5-3-4-6-10-23/h12-13H,3-11H2,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMFJAWKTDDTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(azepan-1-yl)propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

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